molecular formula C17H19FN4O2S B302746 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione

Cat. No. B302746
M. Wt: 362.4 g/mol
InChI Key: MPNZQOTVKNMMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione, also known as F-FDG, is a radiopharmaceutical compound used in medical imaging. It is a glucose analogue that is used in positron emission tomography (PET) scans to detect and visualize changes in metabolic activity in the body. F-FDG is one of the most widely used radiopharmaceuticals in clinical practice.

Mechanism of Action

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione is taken up by cells in the body in the same way as glucose. Once inside the cell, it is phosphorylated by the enzyme hexokinase to form 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione-6-phosphate. This compound is then trapped inside the cell and cannot be metabolized further. The accumulation of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione-6-phosphate in cells with high metabolic activity leads to increased uptake of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione in these cells, which can be visualized using PET scans.
Biochemical and Physiological Effects:
8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione does not have any direct biochemical or physiological effects on the body. It is rapidly cleared from the body via the kidneys and does not accumulate in any specific organs or tissues.

Advantages and Limitations for Lab Experiments

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione is a widely used radiopharmaceutical in clinical practice due to its high sensitivity and specificity in detecting changes in metabolic activity. It is non-invasive and does not require any invasive procedures. However, 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione PET scans are relatively expensive and require specialized equipment and expertise. In addition, 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione has a short half-life of approximately 110 minutes, which limits its use in experiments that require longer imaging times.

Future Directions

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione has many potential future applications in medical research. One area of interest is the use of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione PET scans to monitor the effectiveness of cancer treatments. Another area of interest is the use of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione PET scans to study the metabolic changes associated with aging and age-related diseases. Additionally, new radiopharmaceutical compounds are being developed that may have improved properties compared to 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione, such as longer half-lives and increased specificity for certain tissues or organs.

Synthesis Methods

The synthesis of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione involves the reaction of 4-fluorobenzylsulfonyl chloride with 1,3,5-tri-O-acetyl-2-deoxy-2-fluoro-D-glucose in the presence of a base. The resulting intermediate is then deacetylated and purified to obtain the final product. The synthesis of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione is used in PET scans to detect and visualize changes in metabolic activity in the body. It is particularly useful in the diagnosis and staging of cancer, as cancer cells have a higher metabolic rate than normal cells. 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione PET scans can also be used to detect and monitor the progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C17H19FN4O2S/c1-4-9-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)25-10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3

InChI Key

MPNZQOTVKNMMJW-UHFFFAOYSA-N

SMILES

CCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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